Fmoc-L-Val-OH-13C5

Isotopic Purity Chemical Purity Assay

Fmoc-L-Val-OH-13C5 is the definitive reagent for synthesizing 13C-labeled peptides for quantitative proteomics. Its +5 Da mass shift and superior co-elution with the unlabeled analyte enable accurate LC-MS/MS quantitation by isotope dilution mass spectrometry. Choose this 99% CP, 98 atom% 13C building block over unlabeled or singly-labeled analogs to achieve reliable, interference-free results in pharmacokinetic studies and NMR structural assignments. Request a quote today.

Molecular Formula C20H21NO4
Molecular Weight 344.35 g/mol
Cat. No. B12408897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Val-OH-13C5
Molecular FormulaC20H21NO4
Molecular Weight344.35 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1
InChIKeyUGNIYGNGCNXHTR-RCHWKPRMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Val-OH-13C5 Isotopic Purity and Core Specifications for Peptide Synthesis


Fmoc-L-Val-OH-13C5 is a 13C-labeled derivative of the widely used solid-phase peptide synthesis (SPPS) building block, Fmoc-L-valine. It is a stable isotope-labeled compound where five carbon atoms in the valine residue are replaced with the carbon-13 isotope . The compound is available with a chemical purity of 99% (CP) and an isotopic enrichment of 98 atom % 13C . Its molecular formula is C15[13C]5H21NO4, with a molecular weight of 344.35 g/mol . This labeled amino acid is a critical reagent for the synthesis of peptides that require precise isotopic labeling for analytical and structural studies.

Why Unlabeled Fmoc-L-Val-OH or Singly-Labeled Analogs Cannot Replace Fmoc-L-Val-OH-13C5 in Quantitative Workflows


The selection of a building block for isotopically-labeled peptide synthesis is not a trivial substitution. The use of unlabeled Fmoc-L-Val-OH or a singly-labeled analog (e.g., 15N-only) in a quantitative LC-MS or NMR workflow will result in a complete loss of the analytical advantage. The specific mass shift (+5 Da) provided by the five 13C atoms in Fmoc-L-Val-OH-13C5 is a critical design feature that enables it to serve as an internal standard. This exact mass difference is essential for co-elution and simultaneous detection in mass spectrometry, a property that an unlabeled version (mass shift 0) or a deuterated analog cannot reliably guarantee due to potential isotopic effects on chromatographic retention time . The decision to purchase Fmoc-L-Val-OH-13C5 is therefore not a choice between similar reagents, but a requirement for a specific, verifiable, and quantifiable analytical performance.

Fmoc-L-Val-OH-13C5 Quantitative Differentiation Versus Analogs: A Data-Driven Selection Guide


Isotopic Enrichment and Chemical Purity: Fmoc-L-Val-OH-13C5 vs. Unlabeled Fmoc-L-Val-OH

Fmoc-L-Val-OH-13C5 is specified to have an isotopic purity of 98 atom % 13C, which is the defining characteristic that differentiates it from the unlabeled Fmoc-L-Val-OH (0 atom % 13C) . The chemical purity of the labeled compound is 99% (CP) . This high level of enrichment is required for the compound's primary use as a tracer or internal standard.

Isotopic Purity Chemical Purity Assay Quality Control

Mass Shift Advantage: Fmoc-L-Val-OH-13C5 vs. Deuterated (D8) Analog for LC-MS Internal Standardization

Fmoc-L-Val-OH-13C5 provides a mass shift of +5 Da relative to the unlabeled compound (M+5) . This is a critical differentiator when selecting an internal standard for LC-MS. While a deuterated analog, such as Fmoc-L-Val-OH-d8, offers a mass shift of +8 Da, its chromatographic retention time can differ from the unlabeled analyte due to the deuterium isotope effect [1]. In contrast, the 13C-labeled compound is known to co-elute precisely with its unlabeled counterpart, which is a significant advantage for robust and accurate quantitation, minimizing matrix effects in the ion source .

Mass Spectrometry LC-MS Internal Standard Quantitation

Suitability for Bio-NMR: Quantified Isotopic Enrichment Required for Structural Studies

The 98 atom % 13C enrichment of Fmoc-L-Val-OH-13C5 is specifically quantified for use in bio-NMR applications, a technique for which it is explicitly noted as 'suitable' . Unlabeled Fmoc-L-Val-OH (0 atom % 13C) or lower-enrichment analogs would not provide the necessary signal enhancement for advanced 1D and 2D NMR experiments required for peptide and small protein structure determination. The high level of enrichment is a prerequisite for spectral simplification and the acquisition of structural constraints.

NMR Spectroscopy Bio-NMR Protein Structure Peptide Dynamics

Fmoc-L-Val-OH-13C5 Procurement-Driven Application Scenarios in Peptide Science


Synthesis of an Internal Standard Peptide for Absolute Quantitation by LC-MS/MS

This compound is the optimal choice for synthesizing a stable isotope-labeled (SIL) internal standard peptide for LC-MS/MS-based proteomics and pharmacokinetic studies. The +5 Da mass shift and predicted co-elution with the unlabeled analyte are essential for robust, interference-free quantitation. Its use enables the precise measurement of peptide concentrations in complex biological matrices by isotope dilution mass spectrometry.

Site-Specific Isotopic Labeling for NMR-Based Structural Determination of Synthetic Peptides

When a valine residue in a synthetic peptide needs to be assigned or its local environment probed by heteronuclear NMR, Fmoc-L-Val-OH-13C5 is the required building block. Its 98 atom % 13C enrichment and qualification for bio-NMR make it directly applicable for solid-phase synthesis of peptides destined for 13C-edited and 13C-filtered NMR experiments, which are standard techniques for solving peptide structures and studying interactions.

Metabolic Tracer Studies Using 13C-Enriched Valine-Containing Peptides

This reagent enables the solid-phase synthesis of peptides containing a 13C-labeled valine residue. Such peptides can be used as metabolic tracers in cell-based assays or in vivo studies. The incorporation of 13C at five positions provides a strong, unique mass signature that can be tracked through metabolic pathways using mass spectrometry, distinguishing the labeled peptide from the natural abundance background.

Investigation of Peptide Aggregation and Conformational Dynamics by Solid-State NMR

For solid-state NMR studies of challenging systems like amyloid fibrils or membrane-associated peptides, uniform 13C,15N-labeling is often cost-prohibitive. Fmoc-L-Val-OH-13C5 offers a targeted approach. Synthesizing a peptide with this single labeled residue provides a local probe for dynamics and structure, as evidenced by its use in related DNP-enhanced solid-state NMR experiments with Fmoc-protected amino acid building blocks . The high enrichment is critical for obtaining adequate signal-to-noise in these inherently insensitive experiments.

Technical Documentation Hub

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